molecular formula C10H12N4O B13474345 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one

3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one

Cat. No.: B13474345
M. Wt: 204.23 g/mol
InChI Key: WUNAPVWNPYCFOD-UHFFFAOYSA-N
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Description

3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one: is a heterocyclic compound that features both a pyrazole and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 1-position.

    Formation of the Pyridinone Ring: The alkylated pyrazole is then reacted with a suitable precursor, such as 2-chloronicotinic acid, under basic conditions to form the pyridinone ring.

    Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the pyrazole or pyridinone rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrogenated derivatives of the pyrazole or pyridinone rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
  • 3-Amino-1-((1-ethyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
  • 3-Amino-1-((1-methyl-1h-pyrazol-5-yl)methyl)pyridin-2(1h)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole and a pyridinone ring. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-amino-1-[(1-methylpyrazol-4-yl)methyl]pyridin-2-one

InChI

InChI=1S/C10H12N4O/c1-13-6-8(5-12-13)7-14-4-2-3-9(11)10(14)15/h2-6H,7,11H2,1H3

InChI Key

WUNAPVWNPYCFOD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2C=CC=C(C2=O)N

Origin of Product

United States

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